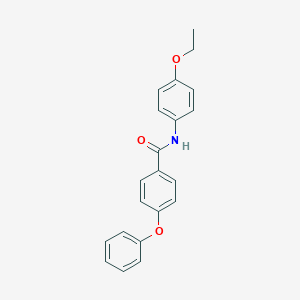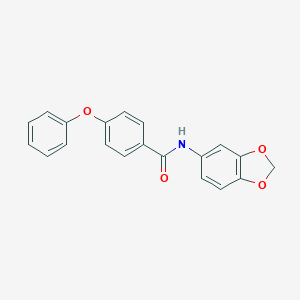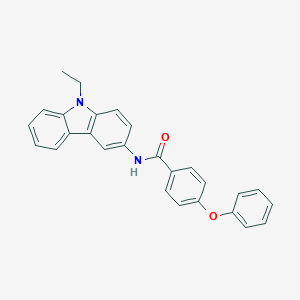
2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide is an organic compound that features a benzoylphenyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:
Formation of the Benzoylphenyl Intermediate: The initial step involves the preparation of 2-(3-benzoylphenyl)propionitrile.
Introduction of the Thiadiazole Ring: The next step involves the formation of the thiadiazole ring.
Final Coupling Reaction: The final step involves coupling the thiadiazole intermediate with a suitable amine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzoylphenyl group can interact with hydrophobic pockets in proteins, while the thiadiazole ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-(3-benzoylphenyl)propionitrile: This compound is similar in structure but lacks the thiadiazole ring.
2-(3-benzoylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound has an acetamide group instead of a propanamide group.
Uniqueness
2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of both the benzoylphenyl group and the thiadiazole ring. This combination allows for specific interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H17N3O2S2 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H17N3O2S2/c1-12(17(24)20-18-21-22-19(25-2)26-18)14-9-6-10-15(11-14)16(23)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,20,21,24) |
InChI Key |
BSFCGEMLLHCPLH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SC |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B310343.png)





![Ethyl3-[(4-phenoxybenzoyl)amino]benzoate](/img/structure/B310357.png)







